4-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Description
The compound “4-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolopyrimidine core, which consists of a pyrazole ring fused to a pyrimidine ring. It also has a 4-chlorobenzamide group and a 4-fluorophenyl group attached to the pyrazolopyrimidine core .Scientific Research Applications
Synthesis and Derivative Formation
The synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines involves reactions with various amines to form substituted amides, leading to the formation of 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones. This process showcases the compound's utility in creating a range of structurally diverse derivatives for further research applications (Eleev, Kutkin, & Zhidkov, 2015).
Anticancer and Anti-inflammatory Properties
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds exhibit potential as therapeutic agents against cancer and inflammation, demonstrating the compound's relevance in medicinal chemistry research (Rahmouni et al., 2016).
Imaging and Diagnostic Applications
Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have shown high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), indicating their utility in developing imaging agents for neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).
Antiviral Activity
The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been shown to possess significant antiviral activities against bird flu influenza (H5N1), highlighting the compound's potential in the development of new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).
Properties
IUPAC Name |
4-chloro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN5O2/c19-12-3-1-11(2-4-12)17(26)23-24-10-21-16-15(18(24)27)9-22-25(16)14-7-5-13(20)6-8-14/h1-10H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAWWEOMTMIFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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